molecular formula C26H20N4O3 B265117 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one

Número de catálogo B265117
Peso molecular: 436.5 g/mol
Clave InChI: WGMMUFYMZZBUDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one, also known as DMQX, is a potent antagonist of ionotropic glutamate receptors. It is widely used in scientific research to study the functions and mechanisms of these receptors.

Mecanismo De Acción

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one acts as a competitive antagonist of the AMPA receptor, binding to the receptor's ion channel pore and blocking the flow of ions. This results in a decrease in synaptic transmission and excitability, which can have various effects depending on the brain region and cell type. 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one is highly selective for the AMPA receptor, with little or no effect on other glutamate receptor subtypes.
Biochemical and Physiological Effects:
7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one has been shown to have various biochemical and physiological effects in different brain regions and cell types. It can decrease the frequency and amplitude of excitatory postsynaptic currents (EPSCs) and increase the paired-pulse ratio, indicating a presynaptic mechanism of action. 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one can also decrease the amplitude and duration of epileptiform activity and reduce the severity of seizures in animal models. In addition, 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one has been shown to have antidepressant-like effects in animal models of depression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one is a highly selective and potent antagonist of the AMPA receptor, making it a valuable tool for studying the functions and mechanisms of this receptor subtype. It can be used to block the receptor in a dose-dependent manner and reversibly, allowing for precise control of its effects. However, 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one has some limitations for lab experiments. It can have off-target effects on other ion channels and receptors at high concentrations, and its effects can vary depending on the experimental conditions and brain region studied.

Direcciones Futuras

There are several future directions for 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one research. One area is to study the role of AMPA receptors in various neurological and psychiatric disorders and develop new treatments based on this knowledge. Another area is to explore the effects of 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one on different brain regions and cell types, and elucidate the underlying mechanisms. Finally, there is a need to develop new and more selective AMPA receptor antagonists that can overcome the limitations of 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one and provide new insights into the functions and mechanisms of this receptor subtype.

Métodos De Síntesis

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one can be synthesized by condensation of 3,4-dimethoxyphenylacetic acid with 5-methyl-1,2-diaminobenzimidazole, followed by cyclization with ethyl oxalyl chloride and sodium ethoxide. The final product is obtained by acid hydrolysis and recrystallization.

Aplicaciones Científicas De Investigación

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one is widely used in scientific research to study the functions and mechanisms of ionotropic glutamate receptors, particularly the AMPA receptor subtype. It is used to block the receptor and study its effects on synaptic transmission, plasticity, and behavior. 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one is also used to study the role of AMPA receptors in various neurological and psychiatric disorders, such as epilepsy, stroke, depression, and addiction.

Propiedades

Nombre del producto

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one

Fórmula molecular

C26H20N4O3

Peso molecular

436.5 g/mol

Nombre IUPAC

11-(3,4-dimethoxyphenyl)-14-methyl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one

InChI

InChI=1S/C26H20N4O3/c1-29-18-10-6-4-8-16(18)23(31)22-25(29)28-24(15-12-13-20(32-2)21(14-15)33-3)30-19-11-7-5-9-17(19)27-26(22)30/h4-14H,1-3H3

Clave InChI

WGMMUFYMZZBUDJ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N4C3=NC5=CC=CC=C54)C6=CC(=C(C=C6)OC)OC

SMILES canónico

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N4C3=NC5=CC=CC=C54)C6=CC(=C(C=C6)OC)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.